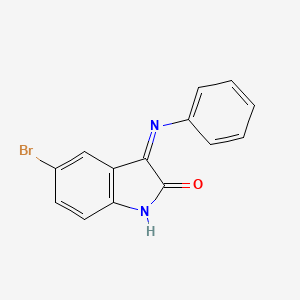

(3E)-5-bromo-3-(phenylimino)-1,3-dihydro-2H-indol-2-one

CAS No.:

Cat. No.: VC15648036

Molecular Formula: C14H9BrN2O

Molecular Weight: 301.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H9BrN2O |

|---|---|

| Molecular Weight | 301.14 g/mol |

| IUPAC Name | 5-bromo-3-phenylimino-1H-indol-2-one |

| Standard InChI | InChI=1S/C14H9BrN2O/c15-9-6-7-12-11(8-9)13(14(18)17-12)16-10-4-2-1-3-5-10/h1-8H,(H,16,17,18) |

| Standard InChI Key | GRUPAXFSOQXVKF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)Br)NC2=O |

Introduction

(3E)-5-bromo-3-(phenylimino)-1,3-dihydro-2H-indol-2-one is a compound belonging to the indole family, characterized by its unique structure featuring a bromo substituent and a phenylimino group. This compound is notable for its diverse biological activities and applications in medicinal chemistry, primarily due to its dihydro-indole core. The molecular weight of this compound is approximately 314.17 g/mol.

Synthesis Methods

The synthesis of (3E)-5-bromo-3-(phenylimino)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. These methods often start with the formation of the indole core, followed by the introduction of the bromo and phenylimino substituents. Common synthesis routes may involve condensation reactions between appropriate precursors.

Biological Activities and Applications

Compounds similar to (3E)-5-bromo-3-(phenylimino)-1,3-dihydro-2H-indol-2-one have been reported to exhibit significant biological activities, including potential antimicrobial and antifungal properties. The biological activity is influenced by the substituents on the indole ring, with bromo and imino groups playing crucial roles in interacting with biological targets such as enzymes and receptors.

Interaction Studies

Interaction studies involving (3E)-5-bromo-3-(phenylimino)-1,3-dihydro-2H-indol-2-one focus on its binding affinity with biological targets. Techniques such as spectroscopy and chromatography are often used to monitor these interactions. The compound's ability to bind to specific sites can be crucial in understanding its potential therapeutic applications.

Comparison with Similar Compounds

Several compounds share structural similarities with (3E)-5-bromo-3-(phenylimino)-1,3-dihydro-2H-indol-2-one. These include:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 5-Bromoindole | C8H6BrN | Basic indole structure without substituents |

| 5-Bromo-3-hydroxyindole | C8H6BrNO | Hydroxyl group enhances solubility |

| 5-Bromoindolinone | C8H6BrNO | Contains an additional carbonyl group |

| (3E)-5-bromo-3-(phenylimino)-1,3-dihydro-2H-indol-2-one | Not specified | Unique combination of bromo and phenylimino substituents |

Research Findings

Research on compounds similar to (3E)-5-bromo-3-(phenylimino)-1,3-dihydro-2H-indol-2-one indicates that they can exhibit significant antimicrobial activity. For example, derivatives of 5-bromoisatin have shown both antibacterial and antifungal properties, with substitutions like nitro, chloro, and bromo groups enhancing these activities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume